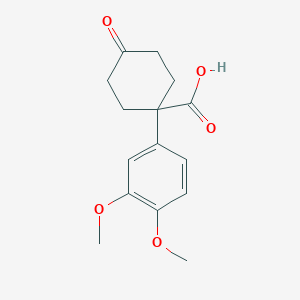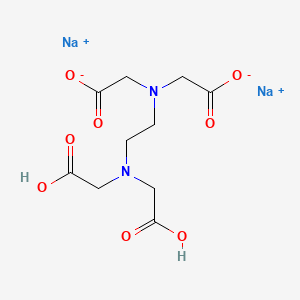
EDTA disodium salt
描述
EDTA disodium salt is a chemical compound widely known for its ability to chelate metal ions. It is a salt of ethylenediaminetetraacetic acid, which is an aminopolycarboxylic acid. This compound is commonly used in various industries, including pharmaceuticals, food, and cosmetics, due to its ability to bind to metal ions and form stable complexes .
准备方法
Synthetic Routes and Reaction Conditions
EDTA disodium salt can be synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve an alkaline medium to facilitate the formation of the disodium salt .
Industrial Production Methods
In industrial settings, disodium ethylenediaminetetraacetate is produced by dissolving ethylenediaminetetraacetic acid in sodium hydroxide solution. The mixture is then heated to promote the formation of the disodium salt. The resulting solution is filtered and crystallized to obtain pure disodium ethylenediaminetetraacetate .
化学反应分析
Types of Reactions
EDTA disodium salt primarily undergoes complexation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The most common reagents used with disodium ethylenediaminetetraacetate are metal ions such as calcium, magnesium, and iron. The reactions usually occur in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the reactions of disodium ethylenediaminetetraacetate are metal-EDTA complexes. These complexes are highly stable and water-soluble, making them useful in various applications .
科学研究应用
EDTA disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: It inhibits metalloproteases and other enzymes that require metal ions for activity.
Medicine: It is used in chelation therapy to treat heavy metal poisoning, such as lead and mercury toxicity.
作用机制
EDTA disodium salt exerts its effects by chelating metal ions. It forms an octahedral complex with divalent cations, effectively sequestering them and preventing their participation in biochemical reactions. This mechanism is particularly useful in inhibiting enzymes that require metal ions for their activity .
相似化合物的比较
Similar Compounds
- Tetrasodium ethylenediaminetetraacetate
- Sodium calcium edetate
- Nitrilotriacetic acid
Uniqueness
EDTA disodium salt is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it more versatile compared to other chelating agents like nitrilotriacetic acid, which has a narrower range of metal ion affinity .
属性
分子式 |
C10H14N2Na2O8 |
|---|---|
分子量 |
336.21 g/mol |
IUPAC 名称 |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI 键 |
ZGTMUACCHSMWAC-UHFFFAOYSA-L |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
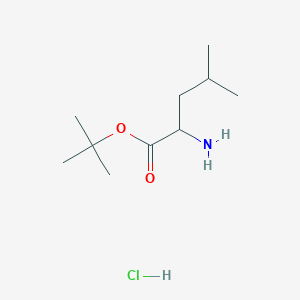
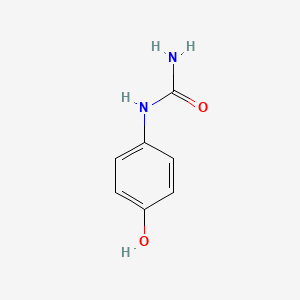


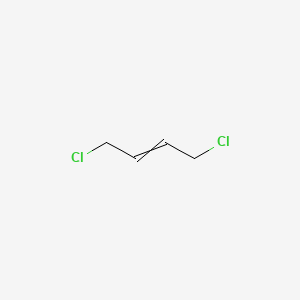
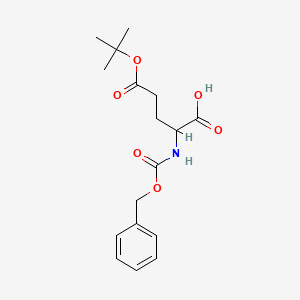
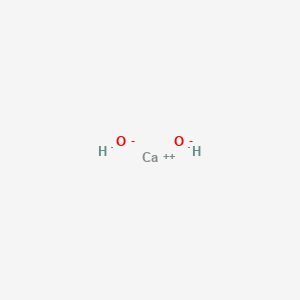
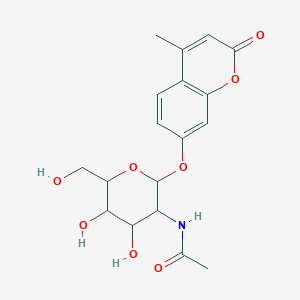
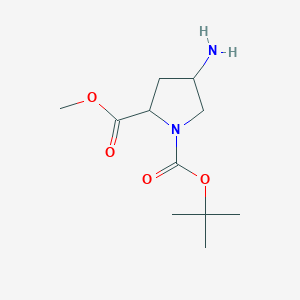

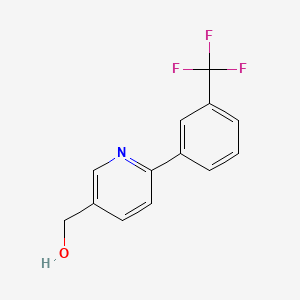
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)

